Benzyl oxazol-5-ylcarbamate
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Overview
Description
Benzyl oxazol-5-ylcarbamate is a heterocyclic compound with the molecular formula C₁₁H₁₀N₂O₃. It is part of the oxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry . This compound is characterized by a five-membered ring containing both oxygen and nitrogen atoms, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl oxazol-5-ylcarbamate typically involves the reaction of benzylamine with oxazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction proceeds through the formation of an amide bond, resulting in the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Benzyl oxazol-5-ylcarbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted oxazole derivatives.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
Benzyl oxazol-5-ylcarbamate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzyl oxazol-5-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Benzoxazole: Similar in structure but contains a benzene ring fused to an oxazole ring.
Isoxazole: Similar to oxazole but with the positions of the oxygen and nitrogen atoms reversed.
Uniqueness: Benzyl oxazol-5-ylcarbamate is unique due to its specific substitution pattern and the presence of the benzyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
benzyl N-(1,3-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C11H10N2O3/c14-11(13-10-6-12-8-16-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14) |
InChI Key |
LKXXNDBECNPKJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CN=CO2 |
Origin of Product |
United States |
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